3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one
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Overview
Description
3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a heterocyclic compound that contains both pyridazine and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyridazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield N-oxides, while substitution could introduce various functional groups at the chloromethyl position.
Scientific Research Applications
3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its heterocyclic structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(pyridin-3-yl)pyridazin-4-one: Lacks the methoxy group.
3-(Methyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one: Lacks the chlorine atom.
1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl and methoxy groups in 3-(Chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one may confer unique reactivity and biological activity compared to its analogs. These functional groups can participate in various chemical reactions, potentially leading to the formation of diverse derivatives with different properties.
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11-3-2-8(7-13-11)15-5-4-10(16)9(6-12)14-15/h2-5,7H,6H2,1H3 |
InChI Key |
OOLPJKAOGSVAAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CCl |
Origin of Product |
United States |
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